molecular formula C7H11Cl3N2 B1471234 (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1807941-73-6

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1471234
CAS No.: 1807941-73-6
M. Wt: 229.5 g/mol
InChI Key: ZMXJVLOGPBMATF-XRIGFGBMSA-N
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Description

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-carbaldehyde and (S)-1-phenylethylamine.

    Reaction Conditions: The reaction is carried out under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine.

    Formation of Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reaction monitoring and control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure but differ in their substitution patterns and functional groups.

    Aristolochic acids: These naturally occurring compounds have similar structural skeletons but are known for their toxicological properties.

Uniqueness

(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJVLOGPBMATF-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-73-6
Record name (1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
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(1S)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
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